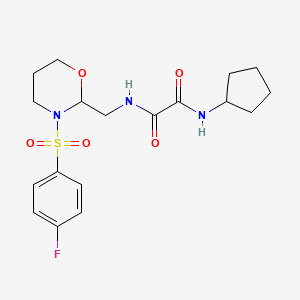

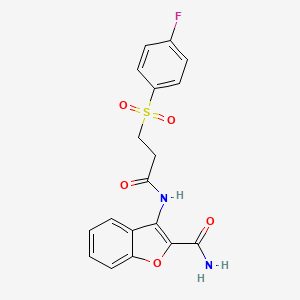

![molecular formula C17H14ClN3O3S2 B2752511 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide CAS No. 865175-87-7](/img/structure/B2752511.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the allyl group (3-carbon chain attached to the molecule via a double bond) and the sulfamoyl group (SO2NH2) suggest that this compound could have interesting chemical properties .

Molecular Structure Analysis

The benzo[d]thiazole core of the molecule is a planar, aromatic system, which allows for efficient π-π overlap . This could confer stability to the molecule and influence its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[d]thiazole derivatives are known to participate in a variety of reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form triazole derivatives .Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

Compounds derived from benzo[d]thiazol-2(3H)-one have shown promising cytotoxic activity against human cancer cell lines such as MCF-7 and HeLa . These compounds were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .

Antibacterial Activity

The same series of compounds also demonstrated good to moderate antibacterial activity compared with the positive control drug Streptomycin . This suggests that these compounds could potentially be developed into new antibacterial agents.

Insecticidal Potentials

Some compounds synthesized from benzo[d]thiazol-2(3H)-one exhibited favorable insecticidal potentials, particularly towards oriental armyworm . This suggests that these compounds could be used in the development of new pesticides.

Antiviral Activity

Indole derivatives, which are structurally similar to benzo[d]thiazol-2(3H)-one derivatives, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that benzo[d]thiazol-2(3H)-one derivatives could potentially be developed into new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown anticancer activity . Given the structural similarity between indole and benzo[d]thiazol-2(3H)-one derivatives, it is possible that benzo[d]thiazol-2(3H)-one derivatives could also have anticancer properties.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests that benzo[d]thiazol-2(3H)-one derivatives could potentially be developed into new anti-HIV drugs.

Antioxidant Activity

Indole derivatives have shown antioxidant activity . This suggests that benzo[d]thiazol-2(3H)-one derivatives could potentially have antioxidant properties.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h2-7,9-10H,1,8H2,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJDBUJADUMAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)

![1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2752443.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)